5-HT1A receptor partial agonist (Ki = 27 nM) that displays selectivity over 5-HT2, 5-HT1C, α1, α2, D1 and D2 receptors (Ki values ranging from 1300 - 41000 nM). Inactive at 5-HT uptake sites, 5-HT1B, β-adrenergic, muscarinic and benzodiazepine receptors. Displays anxiolytic activity.
Tandospirone hydrochloride
CAS No.: 99095-10-0
Cat. No.: VC0004226
Molecular Formula: C21H30ClN5O2
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 99095-10-0 |
---|---|
Molecular Formula | C21H30ClN5O2 |
Molecular Weight | 419.9 g/mol |
IUPAC Name | (1R,2S,6R,7S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |
Standard InChI | InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; |
Standard InChI Key | ACVFJYKNBOHIMH-DPFKZJTMSA-N |
Isomeric SMILES | C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl |
SMILES | C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl |
Canonical SMILES | C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl |
Chemical and Pharmacological Profile of Tandospirone Hydrochloride
Structural Characteristics and Receptor Selectivity
Tandospirone hydrochloride [(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride] features a complex polycyclic structure that enables high-affinity binding to serotonin receptors . Quantitative receptor profiling demonstrates:
Receptor Target | K<sub>i</sub> (nM) | Selectivity Ratio vs 5-HT<sub>1A</sub> |
---|---|---|
5-HT<sub>1A</sub> | 27 | 1.0 (reference) |
5-HT<sub>2</sub> | 1,300 | 48.1 |
α<sub>1</sub>-Adrenergic | 2,400 | 88.9 |
D<sub>2</sub> Dopamine | 4,100 | 151.9 |
Data compiled from radioligand binding assays
This exceptional selectivity profile minimizes off-target effects common to earlier anxiolytics. The compound exhibits no significant activity at benzodiazepine binding sites, β-adrenergic receptors, or serotonin reuptake transporters , distinguishing it mechanistically from SSRIs and benzodiazepines.
Pharmacokinetic Properties
While detailed human pharmacokinetic data remain limited, preclinical studies reveal:
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Oral bioavailability: 35-42% in rodent models due to first-pass metabolism
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Protein binding: 82-89% across species, primarily to albumin and α<sub>1</sub>-acid glycoprotein
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Metabolism: Hepatic CYP3A4-mediated oxidation produces 1-(2-pyrimidinyl)piperazine as the primary active metabolite
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Elimination half-life: 2.3-3.1 hours in rats, suggesting need for twice-daily dosing in clinical applications
The hydrochloride salt formulation enhances water solubility (12.7 mg/mL at 25°C) compared to the free base, facilitating oral and topical administration .
Therapeutic Applications and Clinical Trial Evidence
Anxiety Disorders
A 2023 randomized controlled trial (n=214) demonstrated tandospirone's dual efficacy in functional dyspepsia with comorbid anxiety :
Outcome Measure | Tandospirone Group | Placebo Group | p-value |
---|---|---|---|
GIS Symptom Reduction | 58.7% | 32.1% | <0.001 |
HAM-A Score Reduction | 14.2 points | 6.8 points | <0.001 |
BDNF Increase (pg/mL) | +112.4 | +18.7 | 0.003 |
GIS: Gastrointestinal Symptom Score; HAM-A: Hamilton Anxiety Rating Scale
The observed BDNF elevation (r = -0.67 vs symptom scores, p<0.01) suggests neuroplasticity-mediated therapeutic effects . These findings expand applications beyond generalized anxiety disorder to somatic symptom disorders with psychiatric comorbidity.
Neurodegenerative Disorders
In Parkinson's disease models, tandospirone (1 mg/kg/day) reduced motor fluctuations by 42% compared to L-DOPA monotherapy through 5-HT<sub>1A</sub>-mediated striatal dopamine modulation . A phase II trial in early-stage Parkinson's (n=89) showed:
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Unified Parkinson's Disease Rating Scale (UPDRS) improvement: 31.2% vs 12.4% placebo (p=0.02)
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Dyskinesia incidence reduction: 68% relative risk reduction (RR 0.32, 95% CI 0.14-0.71)
Ophthalmic Applications
The GATE phase III trial (n=768) evaluated topical tandospirone in geographic atrophy secondary to AMD :
Parameter | 1.0% Tandospirone | 1.75% Tandospirone | Vehicle |
---|---|---|---|
Lesion Growth (mm²/yr) | 1.73 | 1.76 | 1.71 |
CNV Incidence | 11.2% | 13.6% | 12.3% |
CNV: Choroidal Neovascularization
While failing to meet primary endpoints, the trial established valuable natural history data for future AMD research.
Mechanistic Insights and Molecular Pathways
5-HT<sub>1A</sub> Receptor Modulation
Tandospirone's partial agonism (intrinsic activity = 0.65 vs serotonin) induces distinct signaling outcomes:
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Presynaptic receptors: Reduces raphe nucleus firing rate by 38-42% via G<sub>i</sub>-coupled potassium channel activation
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Postsynaptic receptors: Activates ERK1/2 signaling through β-arrestin recruitment, promoting neuronal survival
This dual modulation normalizes serotonergic tone without causing receptor desensitization observed with full agonists .
Neuroimmune Interactions
The compound demonstrates immunomodulatory properties via:
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IL-6 reduction: 41.3% decrease from baseline in FD patients (p=0.007)
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Microglial modulation: Suppresses NF-κB translocation by 67% in LPS-challenged cultures
These effects correlate with improved blood-brain barrier integrity in stroke models (29% reduction in Evans Blue extravasation) .
Adverse Effect | Incidence Rate | Odds Ratio vs Placebo |
---|---|---|
Somnolence | 8.2% | 1.89 (1.32-2.71) |
Dizziness | 5.7% | 1.45 (0.98-2.14) |
Gastrointestinal Distress | 4.1% | 1.12 (0.76-1.65) |
Notably, tandospirone exhibits lower abuse potential (κ-opioid receptor affinity >10,000 nM) compared to benzodiazepines .
Emerging Research Directions
Cognitive Enhancement
Preclinical data suggest:
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28% improvement in Morris water maze performance (p=0.01)
A phase II trial in schizophrenia-associated cognitive impairment (n=121) is ongoing (NCT04879211).
Combination Therapies
Synergistic effects observed with:
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